molecular formula C30H38O8 B1674622 Ganosporeric acid A CAS No. 135357-25-4

Ganosporeric acid A

Cat. No.: B1674622
CAS No.: 135357-25-4
M. Wt: 526.6 g/mol
InChI Key: AKWNYHCILPEENZ-YFIDGAHXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Ganosporeric acid A, also known as (2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid or (2R,6R)-2-methyl-4-oxo-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid, is a natural compound extracted from the spores of Ganoderma lucidum .

Target of Action

It has been suggested that it may have hepatoprotective effects , indicating potential targets within the liver.

Mode of Action

It is known to exhibit hepatoprotective effects , suggesting it may interact with targets in the liver to mitigate damage

Biochemical Pathways

Given its hepatoprotective effects , it may influence pathways related to liver function and injury repair. More research is needed to identify the precise pathways affected by this compound.

Result of Action

This compound has been reported to exhibit hepatoprotective effects . This suggests that the compound may help protect the liver from injury, potentially by mitigating damage or promoting repair mechanisms.

Action Environment

As a natural compound extracted from the spores of Ganoderma lucidum , its action may be influenced by factors such as temperature, pH, and the presence of other compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ganosporeric acid A involves the extraction and isolation from the spores of Ganoderma lucidum. The process typically includes:

Industrial Production Methods

Advances in fermentation technology could potentially enhance the yield and efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Ganosporeric acid A, being a triterpenoid, can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Properties

CAS No.

135357-25-4

Molecular Formula

C30H38O8

Molecular Weight

526.6 g/mol

IUPAC Name

(2R,6R)-2-methyl-4-oxo-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C30H38O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17-,19+,28+,29+,30+/m1/s1

InChI Key

AKWNYHCILPEENZ-YFIDGAHXSA-N

Isomeric SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C(=O)C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C

Appearance

Solid powder

melting_point

115 - 118 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,7,11,12,15,23-hexanoxo-5 alpha-lanosta-8-en-26-oic acid
ganosporeric acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ganosporeric acid A
Reactant of Route 2
Reactant of Route 2
Ganosporeric acid A
Reactant of Route 3
Reactant of Route 3
Ganosporeric acid A
Reactant of Route 4
Reactant of Route 4
Ganosporeric acid A
Reactant of Route 5
Reactant of Route 5
Ganosporeric acid A
Reactant of Route 6
Ganosporeric acid A
Customer
Q & A

Q1: What is Ganosporeric acid A and where is it found?

A1: this compound, chemically known as (2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid, is a triterpenoid compound. It was first isolated from the ether-soluble fraction of Ganoderma lucidum spores.

Q2: What analytical techniques are commonly used to identify and quantify this compound in Ganoderma lucidum?

A2: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection is widely employed for the analysis of this compound and other triterpenes in Ganoderma lucidum. This method offers good separation, sensitivity, and reproducibility for quantifying these compounds.

Q3: What is the significance of developing an HPLC specific chromatogram analysis for Ganoderma lucidum triterpenoids like this compound?

A4: Establishing a specific HPLC chromatogram analysis method for Ganoderma lucidum offers a standardized approach to identify and quantify its diverse triterpenoid constituents, including this compound. This method can be instrumental in quality control, ensuring the consistency and authenticity of Ganoderma lucidum products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.